6-Chloro-4-methylumbelliferyl beta-D-glucuronide
Overview
Description
6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a fluorogenic substrate for the β-glucosidase assay . It has a molecular weight of 386.74 . The IUPAC name is (2S,3S,4S,5R,6S)-6-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is C16H15ClO9 . The InChI code is 1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 .Chemical Reactions Analysis
6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a substrate for β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl .Physical And Chemical Properties Analysis
6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a solid substance . It appears as a white to off-white powder . The storage temperature is 28°C .Scientific Research Applications
Promoter Efficiency Evaluation in Plants
6-Chloro-4-methylumbelliferyl beta-D-glucuronide is utilized as an effective fluorogenic substrate for quantifying the strength of promoters at subtissue resolution in transgenic plants. This method combines cryotomy, laser microdissection, and fluorometric analysis of β-glucuronidase (GUS) activity, requiring minimal tissue amounts. It has proven robust across a wide range of GUS expression levels in studies involving rapeseed (Brassica napus), enabling detailed visualization and quantification of GUS expression patterns in various plant tissues. This approach has highlighted significant differences in promoter activity related to cell type and developmental stage (Jásik et al., 2011).
Microbiological Quality Assessment of Seawaters
The compound serves as a key substrate in analytical protocols for detecting glucuronidase activity in marine waters. This rapid method indirectly estimates the presence of Escherichia coli by measuring the activity of β-glucuronidase, which cleaves 6-chloro-4-methylumbelliferyl beta-D-glucuronide to a fluorescent product. The technique has been notably useful for early warning of seawater pollution, facilitating the screening of coastal areas with different contamination levels in reduced time, thus offering a rapid alternative to traditional microbiological quality assessments of seawaters (Caruso et al., 2002).
Real-Time Monitoring of E. coli in Bathing Waters
In the context of marine bathing water quality, the measurement of β-d-glucuronidase (GLUase) activity, through the hydrolysis of 6-chloro-4-methylumbelliferyl beta-D-glucuronide, has been proposed as a reliable, operational, and cost-effective method for the real-time enumeration of E. coli. This method has demonstrated significant correlation with culturable E. coli counts and offers improved reproducibility and rapidity compared to traditional microbial enumeration techniques, suggesting its utility for routine application in the rapid assessment of recreational water safety (Lebaron et al., 2005).
Enzyme Activity Assays in High-Throughput Screening
The fluorogenic properties of 6-chloro-4-methylumbelliferyl beta-D-glucuronide are exploited in high-throughput β-glucuronidase assays. This application is critical for evaluating gene expression levels via reporter gene assays, offering a sensitive and efficient alternative to traditional methods. The substrate's cleavage to fluorescent 4-methylumbelliferone facilitates the continuous monitoring of enzyme activity, enabling precise quantification of gene expression in a variety of biological samples with minimal sample volume requirements (Ramsay, 2013).
Hyaluronan Synthesis Inhibition
Research indicates that 4-methylumbelliferyl glucuronide (a metabolite of 4-methylumbelliferone) contributes directly to the inhibition of hyaluronan synthesis, a novel finding with potential therapeutic implications. This discovery is significant as it suggests the metabolite's role in modulating biological pathways related to tissue remodeling, inflammation, and cancer. The study highlighted that oral administration of the compound could inhibit hyaluronan synthesis and modulate immune responses in animal models, providing a foundation for future therapeutic strategies targeting hyaluronan-mediated pathologies (Nagy et al., 2019).
Safety And Hazards
Future Directions
6-Chloro-4-methylumbelliferyl beta-D-glucuronide shows superior performance over MUG (4-Methylumbelliferyl-beta-D-glucuronide) when used for the detection of beta-glucuronidase producing E.coli in short-term assays . It gives a much higher fluorescence with positive strains after 7h incubation . This suggests that it could be used in future research for more sensitive and rapid detection of β-glucuronidase activity.
Relevant Papers The relevant papers retrieved discuss the use of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide in various applications. For example, one paper discusses its use in the detection of beta-glucuronidase producing E.coli in short-term assays . Another paper discusses its use as a fluorogenic substrate for the analysis of GUS activity in plants .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHZEATXDFGBFI-JHZZJYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylumbelliferyl beta-D-glucuronide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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